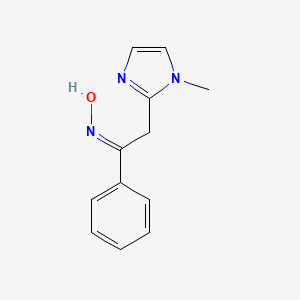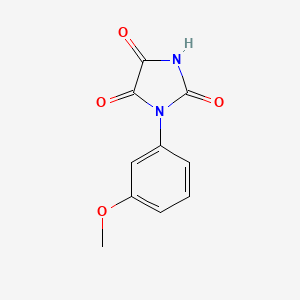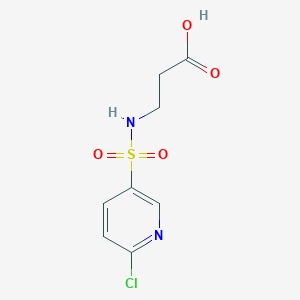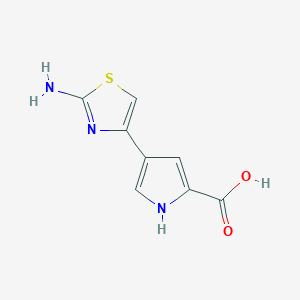
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Molecular Structure Analysis
The molecular structure of 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime is depicted by the following SMILES notation: CN1C=CN=C1/C(C2=CC=C(N+=O)C=C2)=N\O .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis : This compound is involved in the synthesis of new alkyl-oximes, which are characterized through spectroscopic techniques like NMR and HRMS. These analyses are crucial for identifying the molecular structure and properties of new compounds (Sánchez-Pavón et al., 2020).
Synthesis of Haloquinolin-2(1H)-ones and Quinolines : The compound is used in methods to synthesize imidazoles with visible light assistance. This process is significant in the development of various chemical products, demonstrating its versatility in synthetic chemistry (Snieckus & Jiao, 2017).
Salt and Co-crystal Formation : 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime plays a role in forming crystalline adducts with acidic compounds. These findings are vital in understanding the supramolecular architectures and hydrogen bonding interactions in crystal engineering (Jin et al., 2011).
Synthesis of Histamine H(3)-Receptor Ligands : It is used in the synthesis of histamine H(3)-receptor antagonists, which have potential applications in treating various CNS disorders. This showcases its role in medicinal chemistry and drug development (Sasse et al., 2000).
Synthesis of Antimycotic Agents : The compound is involved in the synthesis of antimycotic agents, indicating its application in developing treatments for fungal infections (Raga et al., 1992).
Corrosion Inhibition Studies : It is used in studies related to corrosion inhibition, particularly in understanding the physicochemical properties and theoretical aspects of corrosion inhibitors (Ammal et al., 2018).
Organic Salt Formation : This compound is instrumental in forming various organic salts, which are characterized using techniques like X-ray diffraction, IR, and elemental analysis. These studies contribute to our understanding of crystal structures and supramolecular interactions (Xu et al., 2019).
Heme Oxygenase Inhibition Studies : It plays a role in synthesizing compounds that inhibit heme oxygenase, an enzyme involved in oxidative stress responses. These studies are relevant in researching treatments for diseases related to oxidative stress (Roman et al., 2007).
Haloperoxidase Mimicry : Research has been conducted on Mn(III) complexes of this compound as functional mimics of haloperoxidases, enzymes important in various biological processes (Maurya et al., 2012).
Stereoisomeric Analysis of Heme Oxygenase Inhibitors : The compound is used in the stereoselective synthesis of inhibitors, shedding light on the molecular requirements for enzyme inhibition, which is vital for designing more effective drugs (Floresta et al., 2020).
Eigenschaften
IUPAC Name |
(NE)-N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15-8-7-13-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-8,16H,9H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYIBTNAXPAQLG-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=NO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306880.png)
![(Z)-2-(pyridin-3-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306884.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306891.png)
![2-methyl-3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3306895.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306898.png)
![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306912.png)



![3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide](/img/structure/B3306941.png)


